2-Fluoro-5-iodobenzonitrile
Overview
Description
2-Fluoro-5-iodobenzonitrile is a halogenated benzonitrile . It participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-iodobenzonitrile is C7H3FIN . It has a molecular weight of 247.01 g/mol . The SMILES string representation is Fc1ccc(I)cc1C#N .Chemical Reactions Analysis
2-Fluoro-5-iodobenzonitrile may be used in the synthesis of 5-substituted-3-amino indazoles and 5-iodo-1-methyl-1H-indazol-3-amine .Physical And Chemical Properties Analysis
2-Fluoro-5-iodobenzonitrile is a solid with a melting point of 72-76 °C . Its density is 2.0±0.1 g/cm3 . It has a boiling point of 253.6±25.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Anti-Cancer Drugs
2-Fluoro-5-iodobenzonitrile serves as a crucial intermediate in the synthesis of several anti-cancer drugs. Notable examples include Fludarabine, Idarubicin, and Doxorubicin, which are used in chemotherapy treatments .
Anti-Inflammatory Agents
This compound is also involved in the production of anti-inflammatory agents. Its properties facilitate the creation of compounds that help reduce inflammation in the body .
Antipsychotic Medications
The synthesis of antipsychotic drugs often utilizes 2-Fluoro-5-iodobenzonitrile as an intermediate, contributing to treatments for mental health conditions .
Preparation of 4-Phenoxy Benzamide Riboside
It is used in preparing 4-phenoxy benzamide riboside, a key intermediate during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide, which has applications in biochemical research .
Synthesis of 5-Substituted-3-Amino Indazoles
This compound is instrumental in synthesizing 5-substituted-3-amino indazoles, which have potential therapeutic applications .
Creation of 5-Iodo-1-methyl-1H-indazol-3-amine
2-Fluoro-5-iodobenzonitrile is used to synthesize 5-iodo-1-methyl-1H-indazol-3-amine, a compound that may have various pharmaceutical applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Fluoro-5-iodobenzonitrile is a halogenated benzonitrile It is known to participate in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .
Mode of Action
It is known to be used in the synthesis of 5-substituted-3-amino indazoles and 5-iodo-1-methyl-1H-indazol-3-amine
Biochemical Pathways
It is known to be involved in the synthesis of 4-phenoxybenzamide adenine dinucleotide , suggesting that it may influence pathways related to this compound.
Pharmacokinetics
It is suggested to have high gastrointestinal absorption and is considered to be bbb permeant . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
Given its role in the synthesis of 4-phenoxybenzamide adenine dinucleotide , it may have effects related to this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-iodobenzonitrile. It is sensitive to light , suggesting that exposure to light could affect its stability
properties
IUPAC Name |
2-fluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHQRAAZMDWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381196 | |
Record name | 2-Fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzonitrile | |
CAS RN |
351003-36-6 | |
Record name | 2-Fluoro-5-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.